![molecular formula C9H7FN4O B13980530 1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom attached to the pyrazole ring, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoropyrazole and pyrazine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C9H7FN4O |
---|---|
Molekulargewicht |
206.18 g/mol |
IUPAC-Name |
1-[5-(4-fluoropyrazol-1-yl)pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C9H7FN4O/c1-6(15)8-3-12-9(4-11-8)14-5-7(10)2-13-14/h2-5H,1H3 |
InChI-Schlüssel |
XSGMFBOTOVFRLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(C=N1)N2C=C(C=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.